molecular formula C19H17FN2O3S B296898 N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide

Katalognummer B296898
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: GXEZMYFCCUDAAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide, also known as FMI-41, is a novel small molecule that has gained significant attention in the field of neuroscience. It was first synthesized in 2010 by researchers at the University of California, San Francisco (UCSF), and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide binds selectively to the M4 mAChR subtype and activates downstream signaling pathways, leading to a decrease in the activity of dopamine neurons in the brain. This mechanism of action is thought to underlie the potential therapeutic applications of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide in the treatment of disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide can reduce the activity of dopamine neurons in the brain, which is a key feature of several neuropsychiatric disorders. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a cognitive enhancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its selectivity for the M4 mAChR subtype, which allows for more precise targeting of specific brain regions and cell types. However, one limitation of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide. One area of interest is the development of more potent and selective derivatives of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide that could be used to study other subtypes of mAChRs. Additionally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may have potential as a therapeutic agent for the treatment of neuropsychiatric disorders such as schizophrenia and addiction, and further research in this area is warranted. Finally, N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide may also have potential as a cognitive enhancer, and future studies could explore its effects on cognitive function in humans.

Synthesemethoden

The synthesis of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide involves a multi-step process that begins with the preparation of 3-fluorophenylboronic acid and 1-naphthalenylamine. These two compounds are then reacted together in the presence of a palladium catalyst to form the desired product. The final step involves the addition of methylsulfonyl chloride to the amine group of N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide to form the methylsulfonyl derivative.

Wissenschaftliche Forschungsanwendungen

N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has been primarily studied for its potential as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a large family of cell surface receptors that play a crucial role in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is a selective agonist for the M4 subtype of muscarinic acetylcholine receptors (mAChRs), which are a type of GPCR that are highly expressed in the brain.

Eigenschaften

Molekularformel

C19H17FN2O3S

Molekulargewicht

372.4 g/mol

IUPAC-Name

2-(3-fluoro-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H17FN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23)

InChI-Schlüssel

GXEZMYFCCUDAAF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.